molecular formula C24H18N2O B2620028 Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034276-45-2

Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

Cat. No.: B2620028
CAS No.: 2034276-45-2
M. Wt: 350.421
InChI Key: VYEZRHHXWHPOOZ-UHFFFAOYSA-N
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Description

Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a pyridine ring, and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of naphthalen-2-yl ketone with 5-(pyridin-4-yl)indoline under specific conditions. The reaction may require catalysts such as Lewis acids and solvents like dichloromethane or ethanol. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone: shares structural similarities with other indole and pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of naphthalene, pyridine, and indoline moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

naphthalen-2-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O/c27-24(22-6-5-17-3-1-2-4-19(17)16-22)26-14-11-21-15-20(7-8-23(21)26)18-9-12-25-13-10-18/h1-10,12-13,15-16H,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEZRHHXWHPOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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